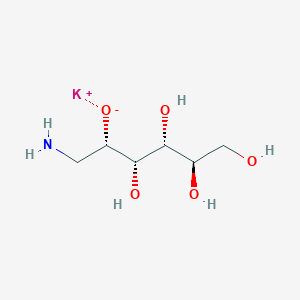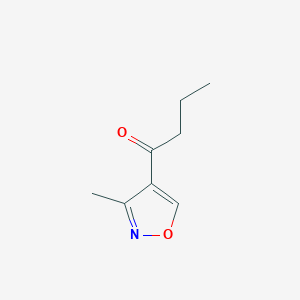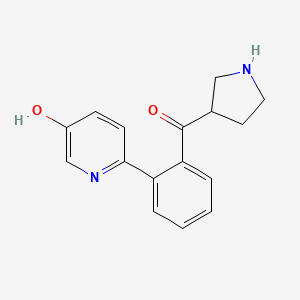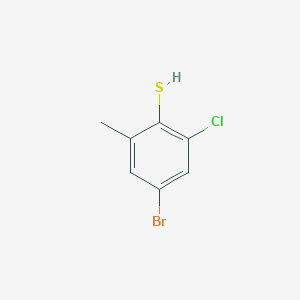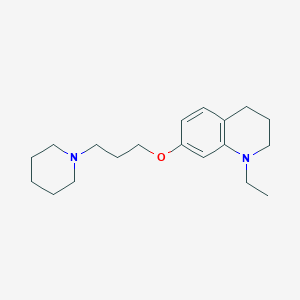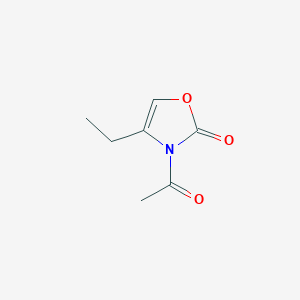
3-Acetyl-4-ethyloxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazolone family Oxazolones are characterized by a five-membered ring containing both oxygen and nitrogen atoms This particular compound features an acetyl group at the third position and an ethyl group at the fourth position of the oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, which leads to the formation of the oxazolone ring. The reaction can be summarized as follows:
Starting Materials: Ethyl acetoacetate and urea.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
3-Acetyl-4-ethyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated structures.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazolone compounds.
科学的研究の応用
3-Acetyl-4-ethyloxazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Acetyl-4-ethyloxazol-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
3-Acetyl-4-methyloxazol-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-4-phenyloxazol-2(3H)-one: Contains a phenyl group at the fourth position.
4-Ethyl-2-oxazolone: Lacks the acetyl group at the third position.
Uniqueness
3-Acetyl-4-ethyloxazol-2(3H)-one is unique due to the specific combination of acetyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
71005-76-0 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
3-acetyl-4-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h4H,3H2,1-2H3 |
InChIキー |
YNRXGGSCSGSTAI-UHFFFAOYSA-N |
正規SMILES |
CCC1=COC(=O)N1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
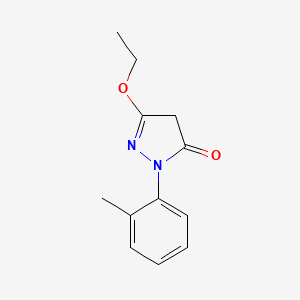
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
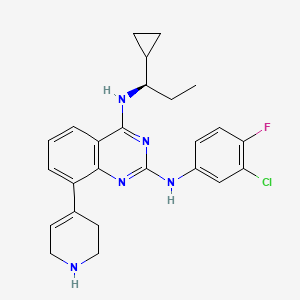
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)

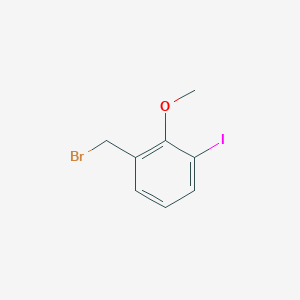
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)
